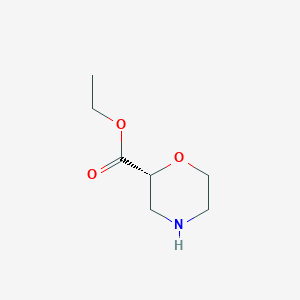
4-Acetamido-2,2,6,6-tetramethyl-1-piperidinyloxyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium typically involves the reaction of 2,2,6,6-tetramethyl-4-oxopiperidine with acetamide, followed by the reaction with tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions generally include the use of methanol as a solvent and maintaining the reaction temperature at room temperature .
Chemical Reactions Analysis
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium undergoes various types of chemical reactions, primarily oxidation reactions. It is commonly used to oxidize alcohols to their corresponding aldehydes, ketones, or carboxylic acids . The compound can also facilitate the conversion of aldehydes to hexafluoroisopropyl esters via oxidative esterification . Common reagents used in these reactions include TsOH (p-toluenesulfonic acid) and other acidic catalysts . Major products formed from these reactions include aldehydes, ketones, and esters .
Scientific Research Applications
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium has a wide range of applications in scientific research. In chemistry, it is used as an oxidizing agent in the synthesis of various organic compounds . In biology, it is employed in the study of nitroxyl radicals and their reactions with thiophosgene . In medicine, it is used in the development of new drugs and therapeutic agents . Industrially, it is utilized in the production of fine chemicals and intermediates .
Mechanism of Action
The mechanism of action of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium involves one-electron oxidation and reduction reactions . The compound acts as an oxidizing agent by accepting an electron from the substrate, leading to the formation of the corresponding oxidized product. The molecular targets and pathways involved in these reactions include the oxidation of alcohols to carbonyl compounds and the deprotection of allyl ethers to corresponding aldehydes.
Comparison with Similar Compounds
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is unique compared to other similar compounds due to its high stability and reusability as an oxidizing agent. Similar compounds include 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl, 4-Amino-TEMPO, and 4-Hydroxy-TEMPO. These compounds also exhibit oxidizing properties but may differ in their stability and specific applications.
Properties
Molecular Formula |
C11H21N2O2+ |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetamide |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9/h9H,6-7H2,1-5H3/p+1 |
InChI Key |
RZUULVZZWUBAGM-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)NC1CC([N+](=O)C(C1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,2-Difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B15219755.png)


